Methyl trichlorothioacrylate

Description

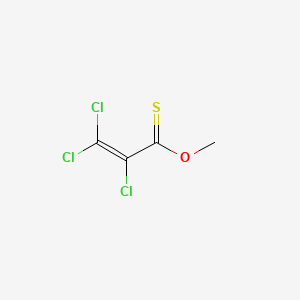

Methyl trichlorothioacrylate (CAS 76619-91-5), systematically named O-methyl ester 2,3,3-trichloro-2-propenethioic acid, is a sulfur-containing ester derivative of trichlorothioacrylic acid. Its molecular formula is C₄H₃Cl₃OS, featuring a thioester group (–S–CO–O–) substituted with three chlorine atoms on the propenyl chain. This compound is notable for its unique physicochemical properties, including high reactivity due to the electron-withdrawing trichloromethyl group and the thioester moiety, which distinguishes it from conventional oxygen-based esters .

Properties

CAS No. |

76619-91-5 |

|---|---|

Molecular Formula |

C4H3Cl3OS |

Molecular Weight |

205.5 g/mol |

IUPAC Name |

O-methyl 2,3,3-trichloroprop-2-enethioate |

InChI |

InChI=1S/C4H3Cl3OS/c1-8-4(9)2(5)3(6)7/h1H3 |

InChI Key |

WUEKZQWKWJIUPB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=S)C(=C(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl trichlorothioacrylate can be synthesized through the reaction of trichlorothioacetic acid with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes. This method allows for efficient and scalable production, minimizing side products and ensuring consistent quality .

Chemical Reactions Analysis

2.1. Thiol-Acrylate Michael Addition

The compound undergoes base-catalyzed Michael addition with nucleophiles (e.g., amines, thiols), forming crosslinked polymers. For example, diethylamine (DEA) catalyzes the reaction via a nucleophilic thiolate intermediate, achieving >95% conversion in polymer synthesis .

Reaction Scheme (simplified):

2.2. Thiol-Ene Radical Polymerization

Under radical initiation, methyl trichlorothioacrylate participates in thiol-ene click reactions. The thiol group reacts with acrylate double bonds to form step-growth networks, with kinetics influenced by catalysts like dimethylphenylphosphine (DMPP) .

Kinetic Data (from analogous systems):

| Parameter | Value (at 25°C) |

|---|---|

| Thiol conversion rate | >95% |

| Acrylate conversion rate | >90% |

| Polymer Tg (°C) | 45–70 |

Polymerization Behavior

The compound forms biodegradable networks via step-growth polymerization , with crosslink density proportional to catalyst concentration. For example, DEA concentrations of 2–16 mol% yield polymers with compressive moduli of 1–5 MPa .

Mechanical Properties (inferred from acrylate analogs):

| DEA concentration (%) | Compressive modulus (MPa) | Wettability (contact angle, °) |

|---|---|---|

| 2 | 1.2 | 65–75 |

| 5 | 2.8 | 70–80 |

| 10 | 4.2 | 75–85 |

Research Gaps

Direct experimental data for this compound is limited. Future studies should focus on:

Scientific Research Applications

Methyl trichlorothioacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl trichlorothioacrylate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This reactivity is primarily due to the presence of the acrylate group and the highly electronegative chlorine atoms .

Comparison with Similar Compounds

Alkyl Esters of Trichlorothioacrylic Acid

Methyl trichlorothioacrylate belongs to a family of alkyl esters derived from trichlorothioacrylic acid. Key analogs include:

Research Findings :

Comparison with Conventional Methyl Esters

This compound differs significantly from common oxygen-based methyl esters:

Critical Observations :

- Reactivity Hierarchy: Methyl 2-cyanoacrylate > this compound > Methyl acrylate. The thioester’s intermediate reactivity balances processability and curing speed .

- Thermal Behavior : this compound’s trichloromethyl group lowers decomposition onset (~150°C) compared to methyl acrylate (~200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.